6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate
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Overview
Description
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[c]chromen core with a furoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate typically involves multi-step organic reactions
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Cyclopenta[c]chromen Core Synthesis
Starting Materials: The synthesis begins with a suitable precursor such as 2-hydroxyacetophenone.
Reaction Conditions: The precursor undergoes cyclization in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to form the cyclopenta[c]chromen structure.
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Esterification
Reagents: The cyclopenta[c]chromen intermediate is then reacted with furoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction typically yields alcohols or alkanes.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Scientific Research Applications
Chemistry
In chemistry, 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its structural features may enable it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery research.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of both chromen and furoate moieties suggests potential activity as anti-inflammatory or anticancer agents.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate
Uniqueness
Compared to similar compounds, 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate stands out due to the presence of the furoate ester group. This functional group can impart unique chemical properties, such as increased reactivity or specific binding affinities, making it a valuable compound for various applications.
Properties
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-10-14(22-18(20)15-6-3-9-21-15)8-7-12-11-4-2-5-13(11)17(19)23-16(10)12/h3,6-9H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVIFCBSMKJKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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